2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate
Description
2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate is a bicyclic heterocyclic compound featuring a partially saturated 2,7-naphthyridine core substituted with two ester groups: a tert-butyl ester at position 2 and an ethyl ester at position 5. This compound has been utilized as a synthetic intermediate in organic chemistry, particularly in the development of fused heterocyclic systems.
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 3,4-dihydro-1H-2,7-naphthyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-21-14(19)13-9-17-8-11-10-18(7-6-12(11)13)15(20)22-16(2,3)4/h8-9H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNNGEYRNANOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCN(CC2=CN=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330764-93-6 | |
| Record name | 2-t-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of appropriate starting materials such as ethyl acetoacetate and tert-butylamine, followed by cyclization and esterification reactions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. Industrial methods may also incorporate purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized naphthyridines.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit antimicrobial activities. The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Potential
Studies have suggested that naphthyridine derivatives can induce apoptosis in cancer cells. Preliminary investigations into the cytotoxic effects of 2-tert-butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate have indicated its potential as an anticancer agent. Further research is needed to elucidate its mechanisms of action and efficacy against specific cancer types .
Enzyme Inhibition
This compound has been explored for its ability to inhibit certain enzymes involved in metabolic pathways. Such inhibition could be beneficial in the context of metabolic disorders or diseases where enzyme activity is dysregulated .
Medicinal Chemistry
The structure of this compound serves as a versatile scaffold for medicinal chemistry. Its derivatives can be synthesized to enhance biological activity or selectivity towards specific targets.
Synthesis of Complex Molecules
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of novel compounds with desired properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : 3,4-Dihydro-2,7-naphthyridine (C8H8N2 core with partial saturation).
- Analog 1: 5-Ethyl 2-methyl octahydroisoquinoline-2,5(1H)-dicarboxylate (15) – Octahydroisoquinoline core (fully saturated isoquinoline derivative) .
- Analog 2 : 1-tert-Butyl 5-methyl hexahydrofuro[3,4-c]pyridine-1,5(3H)-dicarboxylate (20a) – Furopyridine core with a fused furan ring .
- Analog 3: 5-Tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate – Thienopyridine core with a sulfur heteroatom .
- Analog 4 : 5-Tert-butyl 2-ethyl furo[3,2-c]pyridine-2,5-dicarboxylate – Furopyridine core (oxygen heteroatom) .
Ester Substituents
All compounds feature bulky tert-butyl and smaller alkyl (ethyl/methyl) ester groups, which influence steric hindrance and solubility.
Physical and Spectroscopic Properties
Table 1: Comparative Data for Target and Analogous Compounds
Key Observations
- Boiling Points: Furopyridine and thienopyridine analogs share similar high boiling points (~443°C), likely due to comparable molecular weights and polarities .
- Spectroscopy : The absence of reported data for the target compound contrasts with analogs, where NMR and IR data are available .
Practical Considerations
- Availability: The target compound is listed as discontinued by suppliers, limiting its accessibility compared to analogs like the furopyridine and thienopyridine derivatives .
- Applications : Analogs are used as intermediates in drug discovery (e.g., fused heterocycles for kinase inhibitors), while the target’s applications remain undocumented in the provided evidence .
Research Findings and Gaps
Thermal Stability : High boiling points in analogs suggest similar thermal resilience for the target, but experimental validation is needed.
Biological Activity
2-tert-Butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine-2,5(1H)-dicarboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.362 g/mol
- CAS Number : 1330764-93-6
Research indicates that compounds similar to 2-tert-butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine derivatives exhibit various biological activities, primarily through interactions with key enzymatic pathways and cellular receptors. These mechanisms include:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals and modulating inflammatory cytokines .
- Anti-tumor Activity : Preliminary findings indicate that naphthyridine derivatives may possess anti-tumor properties by inhibiting Class I PI3-kinase enzymes, which are implicated in various cancers .
In Vitro Studies
Recent studies have explored the cytotoxic effects of 2-tert-butyl 5-ethyl 3,4-dihydro-2,7-naphthyridine derivatives on different cell lines. For instance:
- Neuroprotective Effects : In astrocyte cultures treated with amyloid-beta (Aβ) peptides, the compound showed a protective effect by enhancing cell viability and reducing apoptosis markers .
In Vivo Studies
In vivo experiments using animal models have demonstrated the compound's potential in:
- Cognitive Enhancement : Treatment with naphthyridine derivatives improved memory deficits in scopolamine-induced amnesia models, suggesting cognitive-enhancing properties .
Case Studies
- Alzheimer's Disease Model :
- Cancer Research :
Data Table Summary
Q & A
Q. Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and respirators to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to manage volatile intermediates .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .
[Advanced] How can researchers leverage crystallographic data to rationalize structure-activity relationships (SAR) in drug discovery contexts?
Q. Methodological Answer :
- Single-crystal X-ray analysis : Resolve conformational preferences (e.g., boat vs. chair dihydro-naphthyridine rings) .
- Docking studies : Align crystal structures with target protein active sites (e.g., kinase inhibitors) to optimize steric/electronic interactions .
- Comparative SAR : Overlay analogues’ crystallographic data to identify critical substituents (e.g., tert-butyl for lipophilicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
